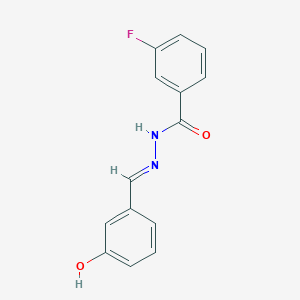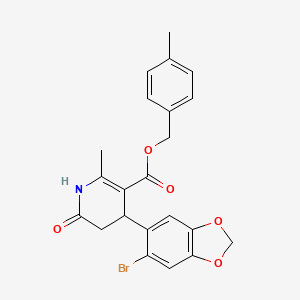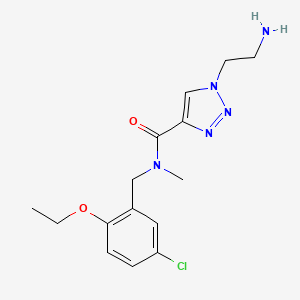![molecular formula C15H22N2O4 B5600437 1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5600437.png)
1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The compound is part of a broader category of chemicals studied for their reactivity and potential applications in synthetic chemistry. For instance, research into pyridine derivatives has led to novel methods for synthesizing pyridinols, which exhibit interesting antioxidant properties. These compounds, including 2,4-dimethyl-3-pyridinols and their derivatives, have been synthesized from bromopyridine precursors, showcasing the versatility and reactivity of pyridine-based compounds in creating antioxidants with potential pharmaceutical applications (Wijtmans et al., 2004).
Antioxidant Properties
The study of 6-substituted-2,4-dimethyl-3-pyridinols revealed that these compounds are among the most effective phenolic chain-breaking antioxidants reported, demonstrating the significant potential of pyridine derivatives in developing new antioxidant agents. This research underscores the potential for compounds like 1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol to contribute to antioxidant science, with implications for health and disease prevention (Wijtmans et al., 2004).
Ligand Synthesis for Supramolecular Chemistry
Another area of application is the synthesis of pyridine-based ligands for use in supramolecular chemistry. The preparation of 2,6-bis(trimethyltin)pyridine as a precursor for Stille-type coupling procedures illustrates the compound's role in constructing complex molecules, including bipyridines and terpyridines. These ligands are foundational in developing coordination compounds and materials with specific electronic and structural properties, indicating the versatility of pyridine derivatives in materials science (Schubert & Eschbaumer, 1999).
Photophysical Properties and OLED Applications
Furthermore, pyridine derivatives have been explored for their photophysical properties, leading to the development of blue-emitting heteroleptic Ir(III) phosphors. These compounds, derived from pyridine analogs, have demonstrated significant potential as blue dopants for phosphorescent organic light-emitting diodes (OLEDs), highlighting the role of pyridine derivatives in advancing display technology and lighting applications (Duan et al., 2015).
Propiedades
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-14(2)8-17(9-15(14,3)19)13(18)10-6-7-11(20-4)16-12(10)21-5/h6-7,19H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFQJDAHESGVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)C2=C(N=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(3,4-difluorobenzoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5600361.png)
![3-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5600362.png)

![2-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2-fluoroethyl)-5-methoxybenzamide](/img/structure/B5600380.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5600394.png)
![1-(4-methylphenyl)-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5600406.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5600413.png)
![1-chloro-2-[(2-ethoxyphenoxy)methyl]benzene](/img/structure/B5600421.png)
![(3S*,4R*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5600428.png)
![(2-{4-[4-cyclopropyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5600454.png)


![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5600466.png)